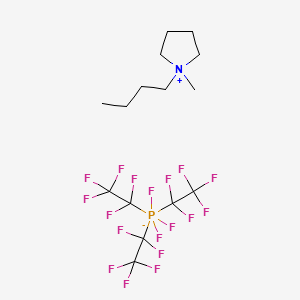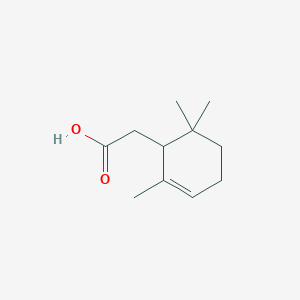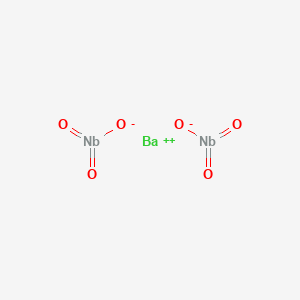
tert-Butyl 3-(5-Bromo-4-chloro-2-nitrophenoxy)azetidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 3-(5-Bromo-4-chloro-2-nitrophenoxy)azetidine-1-carboxylate: is a synthetic organic compound that belongs to the class of azetidine derivatives. This compound is characterized by the presence of a tert-butyl ester group, a bromine atom, a chlorine atom, and a nitro group attached to a phenoxy ring, which is further connected to an azetidine ring. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(5-Bromo-4-chloro-2-nitrophenoxy)azetidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: The nitration of a suitable phenol derivative to introduce the nitro group.
Halogenation: Subsequent bromination and chlorination to introduce the bromine and chlorine atoms.
Phenoxy Formation: Formation of the phenoxy group by reacting the halogenated nitrophenol with an appropriate azetidine derivative.
Esterification: Finally, esterification with tert-butyl chloroformate to obtain the desired tert-butyl ester.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of specific catalysts, solvents, and reaction conditions to enhance the efficiency of each step.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form corresponding amines.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Reduction: Common reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used for the reduction of the nitro group.
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for ester hydrolysis.
Major Products:
Amines: Reduction of the nitro group yields amines.
Substituted Derivatives: Nucleophilic substitution reactions yield various substituted derivatives.
Carboxylic Acids: Hydrolysis of the ester group yields carboxylic acids.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand or catalyst in various organic reactions.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of molecules with specific biological activities.
Biochemical Studies: It can be used in biochemical studies to investigate the interactions of azetidine derivatives with biological targets.
Industry:
Material Science: The compound may find applications in the development of new materials with specific properties, such as polymers or coatings.
Agriculture: It could be explored for use in agrochemicals, such as pesticides or herbicides.
Mécanisme D'action
The mechanism of action of tert-Butyl 3-(5-Bromo-4-chloro-2-nitrophenoxy)azetidine-1-carboxylate would depend on its specific application
Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Receptor Interaction: It may interact with cellular receptors, modulating signal transduction pathways.
Chemical Reactivity: The functional groups in the compound may undergo chemical reactions with biomolecules, leading to specific biological effects.
Comparaison Avec Des Composés Similaires
- tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- tert-Butyl bromoacetate
- 4-tert-Butyl-3-iodoheptane
Uniqueness:
- Functional Group Diversity: The presence of multiple functional groups (bromo, chloro, nitro, phenoxy, azetidine, and tert-butyl ester) in tert-Butyl 3-(5-Bromo-4-chloro-2-nitrophenoxy)azetidine-1-carboxylate makes it unique compared to similar compounds.
- Chemical Reactivity: The combination of these functional groups imparts distinct chemical reactivity, allowing for a wide range of chemical transformations.
- Potential Applications: The compound’s unique structure makes it a versatile intermediate for the synthesis of various complex molecules with potential applications in different fields.
Propriétés
Formule moléculaire |
C14H16BrClN2O5 |
|---|---|
Poids moléculaire |
407.64 g/mol |
Nom IUPAC |
tert-butyl 3-(5-bromo-4-chloro-2-nitrophenoxy)azetidine-1-carboxylate |
InChI |
InChI=1S/C14H16BrClN2O5/c1-14(2,3)23-13(19)17-6-8(7-17)22-12-4-9(15)10(16)5-11(12)18(20)21/h4-5,8H,6-7H2,1-3H3 |
Clé InChI |
LRPGGFFZQAEFPG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(C1)OC2=CC(=C(C=C2[N+](=O)[O-])Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-Hydroxy-6-(2-hydroxypropoxy)phenyl]ethanone](/img/structure/B12085978.png)


![4-Amino-2-[[2-[(2-amino-3-hydroxypropanoyl)amino]acetyl]amino]-4-oxobutanoic acid](/img/structure/B12085991.png)



![methyl 4-[3-formyl-5-(4-methoxycarbonylphenyl)phenyl]benzoate](/img/structure/B12086010.png)
![(3,9-Diaza-spiro[5.5]undec-3-yl)-(2-fluoro-phenyl)-methanone](/img/structure/B12086014.png)




